Comparative Structural Analysis: Phenylethyl vs. Ethyl Linker in the Dioxooxazolidinyl-Urea Scaffold
A critical structural distinction exists between the target compound and its closest analog, 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea (CAS 2320534-54-9). The target features a bulkier, more conformationally constrained 1-phenylethyl spacer between the urea core and the dioxooxazolidinone ring, whereas the analog has a simpler, more flexible ethyl linker . This difference is likely to influence molecular shape and target binding, as SAR studies on analogous oxazolidinone urea antibacterials have shown that variations in the linker region can modulate activity, although no direct comparative data exist for these specific compounds [1].
| Evidence Dimension | Structural feature: Spacer between urea and dioxooxazolidinone |
|---|---|
| Target Compound Data | 1-phenylethyl spacer (C8H9, MW=105.16 g/mol per fragment) |
| Comparator Or Baseline | 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea (CAS 2320534-54-9) with ethyl spacer (C2H4, MW=28.05 g/mol per fragment) |
| Quantified Difference | The target compound's phenylethyl spacer adds 77.11 g/mol of additional mass and a phenyl ring, increasing steric bulk and potential for pi-stacking interactions. |
| Conditions | Structural comparison based on chemical structures (SMILES: Target: C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43; Comparator: Not available, but difference is clear from molecular formula C17H17N3O4 vs. C23H21N3O4). |
Why This Matters
The structural difference directly impacts the compound's physicochemical properties and potential for intermolecular interactions, making it a distinct chemical entity for any biological screening campaign where SAR around the linker is being explored.
- [1] Aaramadaka, S. K. R., Guha, M. K., Prabhu, G. V., Kini, S. G., & Vijayan, M. (2007). Synthesis and evaluation of urea and thiourea derivatives of oxazolidinones as antibacterial agents. Chemical and Pharmaceutical Bulletin, 55(2), 236-240. View Source
